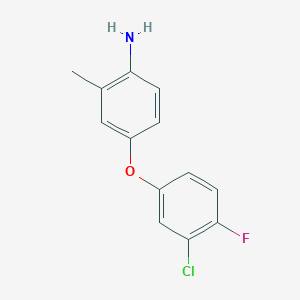
4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline (IPMPA) is an organic compound that is commonly used for a variety of scientific research applications. IPMPA has a wide range of biochemical and physiological effects, making it a useful tool for laboratory experiments.
Applications De Recherche Scientifique
Photophysical and Photochemical Properties
4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline and related compounds exhibit notable photophysical and photochemical properties. For instance, the synthesis and characterization of zinc phthalocyanine derivatives with similar molecular structures demonstrated these properties, which were further explored through density functional theory (DFT) methods (Solǧun, Yildiko, & Ağırtaş, 2022).
Antioxidative Properties
Derivatives of this compound have shown significant antioxidative properties. A study focusing on thymol, carvacrol, and eugenol derivatives, which share structural similarities with 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline, revealed remarkable antioxidative effects, comparing favorably with standard antioxidants (Mastelić et al., 2008).
Metabolism and Binding Studies
Research on related aniline derivatives has provided insights into the metabolism and macromolecular binding properties of such compounds. An example is a study on the metabolism of 4-chloro-2-methylaniline, which shares a part of the chemical structure with the compound of interest (Hill, Shih, & Struck, 1979).
Environmental Toxicity Assessment
Studies involving similar compounds have been used to assess environmental toxicity. For example, the impact of various aniline derivatives on earthworms was evaluated using metabonomic techniques, providing valuable information on potential environmental hazards (Bundy et al., 2002).
Synthesis and Polymerization Applications
Research into the synthesis and polymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which are structurally related to 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline, has shown potential in creating new polymers with specific properties (Whelpley et al., 2022).
Synthesis and Aggregation Behavior of Metallophthalocyanines
The synthesis and aggregation behavior of metallophthalocyanines with 2-Isopropyl-5-methylphenoxy substituents were investigated, contributing to the understanding of the solubility and aggregation properties of these complexes (Ağırtaş, Karatas, & Gümüş, 2015).
Hemoglobin Oxygen Affinity Modulation
Compounds structurally related to 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline were studied for their ability to modulate the oxygen affinity of human hemoglobin, offering potential clinical applications (Randad et al., 1991).
Antibacterial and Antifungal Activities
Some derivatives of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline showed potent antibacterial and antifungal activities, suggesting their potential use in medical applications (Dahiya, Pathak, & Bhatt, 2006).
Propriétés
IUPAC Name |
2-methyl-4-(5-methyl-2-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-11(2)15-7-5-12(3)9-17(15)19-14-6-8-16(18)13(4)10-14/h5-11H,18H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEJNCYDQUPZRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC(=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


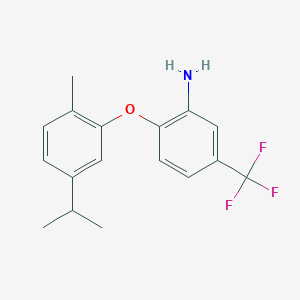


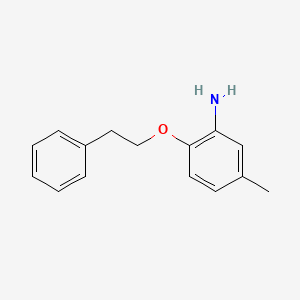


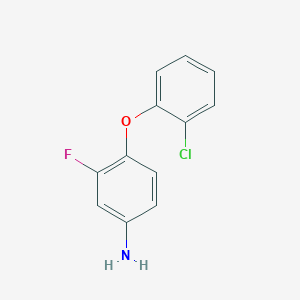
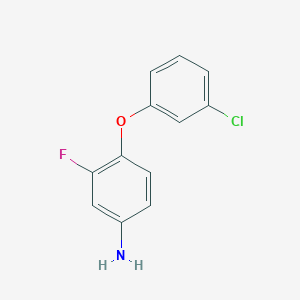
![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)
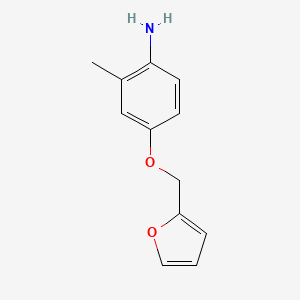
![2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B1328384.png)

